molecular formula C15H20N2O B12623208 1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-

1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-

Cat. No.: B12623208
M. Wt: 244.33 g/mol
InChI Key: QMWOZZGFRDKLFO-WFASDCNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diazaspiro[44]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro nonane ring and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)- typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a ketone. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the spirocyclic core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,7-Diazaspiro[4.4]nonan-6-one hydrochloride: A similar compound with a hydrochloride salt form.

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with a different functional group arrangement.

    tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A related compound with a tert-butyl ester group.

Uniqueness

1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)- is unique due to its specific spirocyclic structure and the presence of the phenylethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

(5S)-7-[(1S)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one

InChI

InChI=1S/C15H20N2O/c1-12(13-6-3-2-4-7-13)17-11-9-15(14(17)18)8-5-10-16-15/h2-4,6-7,12,16H,5,8-11H2,1H3/t12-,15-/m0/s1

InChI Key

QMWOZZGFRDKLFO-WFASDCNBSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC[C@]3(C2=O)CCCN3

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3(C2=O)CCCN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.